Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol
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Overview
Description
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol is a complex organic compound with the molecular formula C10H22O7. It is known for its unique structure, which includes multiple hydroxyl and ether groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol typically involves multiple steps. One common method includes the reaction of propylene oxide with glycerol to form 3-(3-hydroxypropoxy)propan-1-ol. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalysts to enhance the reaction rate and yield. The process may include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction between acetic acid and the intermediate .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted products.
Scientific Research Applications
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The ether groups can participate in solvation and stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxypropoxy)propan-1-ol
- 1,1’-oxydipropan-2-ol
- 2,2’-oxydipropanol
Uniqueness
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol is unique due to its combination of hydroxyl and ether groups, which provide it with distinct chemical properties. This makes it more versatile in various applications compared to similar compounds .
Properties
CAS No. |
106153-16-6 |
---|---|
Molecular Formula |
C11H24O6 |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C9H20O4.C2H4O2/c1-9(13-7-3-5-11)8-12-6-2-4-10;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
SBSWLESUPXLXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCCO)OCCCO.CC(=O)O |
Origin of Product |
United States |
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